

toxicological data of 4-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methoxyphenylacetic acid*

Cat. No.: *B175472*

[Get Quote](#)

An In-Depth Technical Guide to the Toxicological Profile of **4-Methoxyphenylacetic Acid**

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive toxicological overview of **4-Methoxyphenylacetic Acid** (4-MPAA), CAS No. 104-01-8. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the compound's safety profile. This guide moves beyond a simple recitation of data, delving into the causality behind experimental designs and offering a critical evaluation of available information. The protocols and data herein are synthesized from authoritative sources to ensure scientific integrity and trustworthiness.

Introduction and Physicochemical Identity

4-Methoxyphenylacetic acid, also known as homoanisic acid, is an aromatic carboxylic acid. [1][2] It serves as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its biological relevance extends to its identification as a plant metabolite and a metabolite of *Aspergillus niger*.[1] Understanding its toxicological profile is paramount for establishing safe handling procedures in laboratory and industrial settings and for evaluating its potential impact as a metabolite or impurity in drug development.

Table 1: Physicochemical Properties of **4-Methoxyphenylacetic Acid**

Property	Value	Source(s)
Synonyms	2-(4-methoxyphenyl)acetic acid, Homoanisic acid, p-Anisylacetic acid	[1] [3]
Molecular Formula	C ₉ H ₁₀ O ₃	[1]
Molecular Weight	166.17 g/mol	[1]
Appearance	Pale yellow or off-white colored flakes/solid	[1]
Melting Point	85.2 – 90.2 °C	[1] [4]
Solubility	18 mg/mL in water	[1]

Acute Toxicity Assessment

Acute toxicity studies are foundational in toxicology, designed to determine the adverse effects of a substance following a single, short-term exposure. The primary metric derived is the LD₅₀ (Lethal Dose, 50%), the dose required to cause mortality in 50% of the test population.

Oral, Dermal, and Inhalation Routes

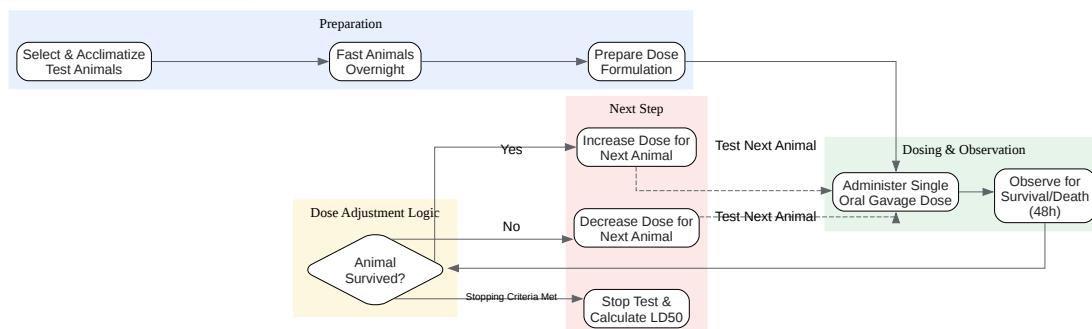
The primary route of concern for 4-MPAA, based on available data, is oral ingestion. It is classified under GHS as Acute Toxicity, Category 4, indicating it is harmful if swallowed.[\[1\]](#)[\[3\]](#) Data on dermal and inhalation toxicity are limited, with most sources not providing specific values.[\[3\]](#)[\[5\]](#)

Table 2: Acute Toxicity Data for **4-Methoxyphenylacetic Acid**

Route	Species	Value (LD50)	Classification	Source(s)
Oral	Rat	1550 mg/kg	Harmful if swallowed (Category 4)	[3][6]
Intraperitoneal	Mouse	504 mg/kg	-	[6]
Dermal	-	Not listed / No data available	Not classified	[3]
Inhalation	-	Not listed / No data available	Not classified	[3]

Expert Insights & Experimental Protocol

The choice of the rat as the test species for oral toxicity is standard, as its physiological and metabolic pathways are well-characterized and often provide a reasonable model for human responses. The reported LD50 of 1550 mg/kg places it outside the most severe toxicity categories, but necessitates careful handling to avoid ingestion.[3][6]


Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This protocol is a validated method to determine the LD50 with a reduced number of animals compared to traditional methods.

- **Animal Selection:** Use a single sex of healthy, young adult rats (e.g., Sprague-Dawley), typically females, as they are often slightly more sensitive. Acclimatize animals for at least 5 days.
- **Housing & Fasting:** House animals individually. Fast animals overnight (withholding food, but not water) prior to dosing to promote absorption of the test substance.
- **Dose Formulation:** Prepare 4-MPAA in a suitable vehicle (e.g., corn oil or 0.5% carboxymethyl cellulose). The concentration should allow for a constant dosage volume (e.g., 5-10 mL/kg).

- Dosing Procedure:
 - Administer a single oral dose using a gavage needle.
 - Start with a dose slightly below the estimated LD50 (e.g., 1750 mg/kg based on prior knowledge).
 - Observe the animal for mortality or moribundity.
 - If the animal survives, the next animal is dosed at a higher level (factor of 3.2). If it dies, the next is dosed at a lower level.
- Observation Period: Observe animals closely for the first few hours post-dosing and at least twice daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic, and CNS effects). Record body weights.
- Endpoint: The test is complete when stopping criteria are met (e.g., a number of reversals in dose direction have occurred). The LD50 is then calculated using maximum likelihood estimation.
- Necropsy: Perform a gross necropsy on all animals at the end of the observation period to identify any target organ toxicities.

Workflow for Acute Oral Toxicity (Up-and-Down Procedure).

[Click to download full resolution via product page](#)

Caption: Workflow for Acute Oral Toxicity (Up-and-Down Procedure).

Irritation and Corrosivity

These endpoints assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) damage to skin and eyes upon direct contact.

Skin Corrosion / Irritation

There is conflicting information regarding the skin irritation potential of 4-MPAA.

- One Safety Data Sheet (SDS) states it "Shall not be classified as corrosive/irritant to skin".[4]

- Conversely, other sources classify it as a skin irritant (Category 2) or state it "Causes skin irritation".[\[7\]](#)[\[8\]](#)[\[9\]](#)
- PubChem describes it as severely irritating to the skin.[\[1\]](#)

This discrepancy may arise from different data sources, varying purity of the tested material, or different interpretation criteria. Given the weight of evidence suggesting an irritation potential, it is prudent to handle 4-MPAA as a skin irritant.

Serious Eye Damage / Eye Irritation

The evidence for eye irritation is more consistent. Multiple sources classify 4-MPAA as causing serious eye irritation or damage (Category 1 or 2).[\[3\]](#)[\[7\]](#)[\[8\]](#) This indicates a risk of significant, potentially irreversible, damage upon contact with the eyes.

Protocol: In Vitro Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)

This in vitro method is a validated alternative to animal testing for assessing skin irritation, enhancing ethical and scientific standards.

- Model Preparation: Use commercially available RhE models (e.g., EpiDerm™, EpiSkin™), which consist of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis.
- Pre-incubation: Place the tissue inserts into 6-well plates containing growth medium and equilibrate in a CO₂ incubator.
- Application of Test Substance: Apply a sufficient amount of solid 4-MPAA (e.g., 25 mg) uniformly onto the surface of the epidermis.
- Controls: Run concurrent negative controls (e.g., phosphate-buffered saline) and positive controls (e.g., 5% Sodium Dodecyl Sulfate) to ensure the test system is functioning correctly.
- Exposure & Post-Exposure: Expose the tissues to the substance for a defined period (e.g., 60 minutes). After exposure, thoroughly rinse the tissues to remove the substance.

- Incubation: Transfer the tissues to fresh medium and incubate for 42 hours to allow for the expression of cytotoxic effects.
- Viability Assessment (MTT Assay): Transfer tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan salt.
- Extraction & Measurement: Extract the formazan from the tissue using a solvent (e.g., isopropanol) and measure the optical density (OD) using a spectrophotometer.
- Data Interpretation: Calculate the percentage of cell viability relative to the negative control. If the mean viability is $\leq 50\%$, the substance is classified as a skin irritant.

Sensitization

Skin sensitization is an immunological process where an initial exposure to a substance (hapten) induces an allergic response, leading to allergic contact dermatitis upon subsequent exposures.[\[10\]](#)

Skin Sensitization Potential

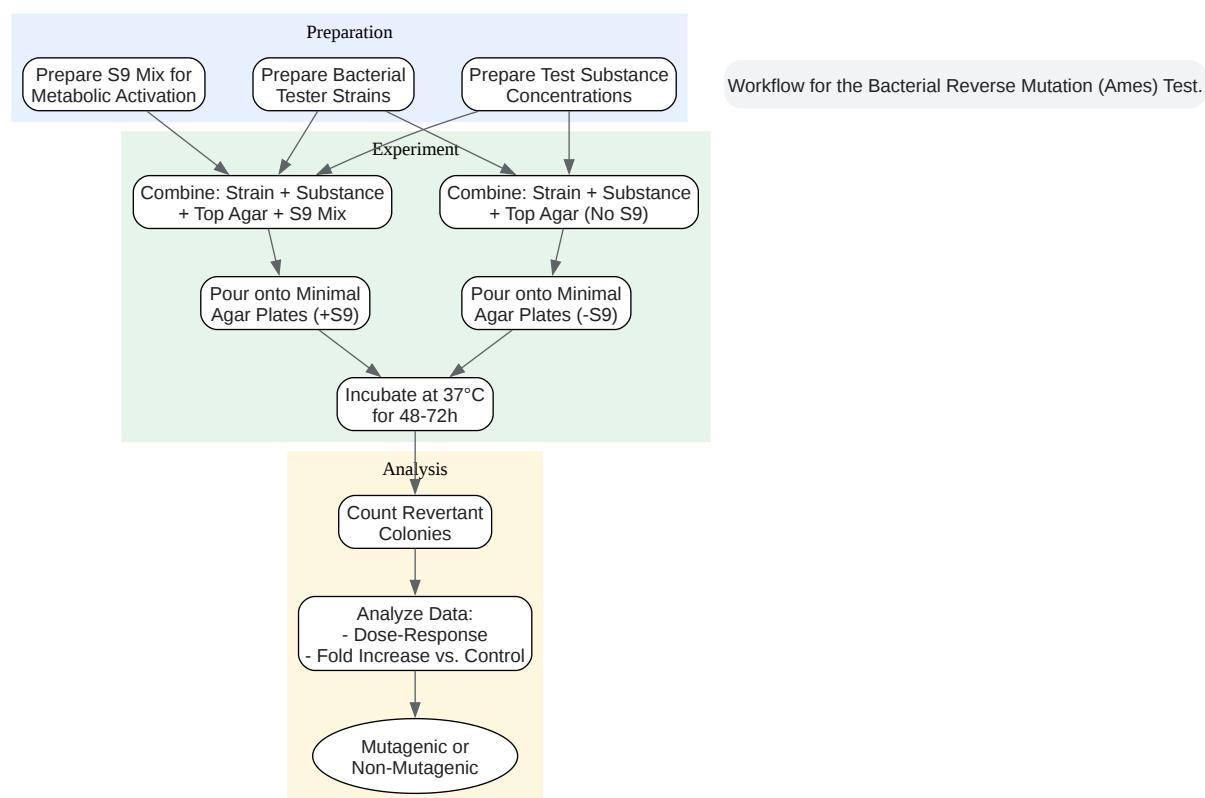
Limited data is available for 4-MPAA. One source states it "Shall not be classified as a respiratory or skin sensitiser".[\[4\]](#) However, a comprehensive assessment requires data from specific assays. In the absence of such data, a definitive conclusion cannot be drawn. Standard assays for this endpoint include the murine Local Lymph Node Assay (LLNA) and a variety of in vitro and in chemico methods that assess key events in the sensitization pathway.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Genotoxicity and Mutagenicity

Genotoxicity assays are crucial for identifying substances that can damage genetic material (DNA), potentially leading to cancer or heritable defects. The bacterial reverse mutation assay, or Ames test, is the most common initial screen.[\[13\]](#)[\[14\]](#)

Mutagenicity Assessment

Available summary data indicates that 4-MPAA "Shall not be classified as germ cell mutagenic".[\[4\]](#) However, specific study reports are not readily available in the public domain. A


negative result in a well-conducted Ames test is a strong indicator of a lack of mutagenic potential.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD Guideline 471)

The Ames test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).^[14] A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.

- Strain Selection: Use a range of tester strains to detect different types of mutations (e.g., TA98 for frameshift mutations; TA100 for base-pair substitutions).
- Metabolic Activation (S9 Mix):
 - Rationale: Many chemicals are not mutagenic themselves but are converted to mutagens by metabolic enzymes in the liver. The test is therefore run with and without an external metabolic activation system.
 - Procedure: Prepare an S9 fraction from the livers of rats induced with a substance like Aroclor 1254 or a phenobarbital/β-naphthoflavone combination.
- Test Procedure (Plate Incorporation Method):
 - To a test tube, add the test substance (at several concentrations), the bacterial tester strain, and either the S9 mix or a buffer.
 - Add molten top agar and briefly vortex.
 - Pour the mixture onto a minimal glucose agar plate. The limited amount of histidine/tryptophan in the top agar allows for a few cell divisions, which is necessary for mutations to be expressed.
- Incubation: Incubate the plates at 37°C for 48-72 hours.
- Scoring & Interpretation:

- Count the number of revertant colonies on each plate.
- A positive result is defined as a concentration-related increase in revertant colonies over the solvent control, typically reaching at least a two-fold increase.
- Concurrent negative (solvent) and positive controls (known mutagens for each strain) are required to validate the experiment.

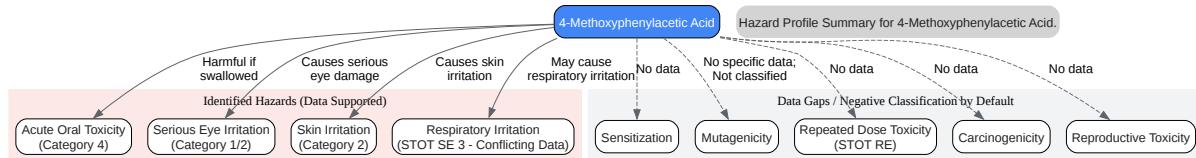
[Click to download full resolution via product page](#)

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Repeated Dose and Other Endpoints

While acute toxicity is a critical starting point, assessing the effects of repeated exposure is essential for understanding the risks associated with long-term or occupational handling.

Specific Target Organ Toxicity (STOT)


- Single Exposure (STOT-SE): Some sources suggest 4-MPAA may cause respiratory irritation (STOT SE, Category 3), while another indicates no classification for this endpoint.[\[4\]](#)[\[8\]](#)[\[9\]](#) This warrants caution for handling the solid material to avoid dust inhalation.
- Repeated Exposure (STOT-RE): The compound is generally not classified as a specific target organ toxicant after repeated exposure.[\[4\]](#) However, this conclusion appears to be based on a lack of data rather than on negative results from a formal study (e.g., a 28-day or 90-day oral toxicity study).[\[15\]](#)[\[16\]](#) Such studies are critical for identifying subtle, cumulative organ damage and establishing a No-Observed-Adverse-Effect Level (NOAEL).

Carcinogenicity and Reproductive Toxicity

Based on the limited available information, 4-MPAA is not classified as carcinogenic or as a reproductive toxicant.[\[4\]](#) These conclusions are typically based on the absence of structural alerts and negative genotoxicity data. Definitive assessment would require long-term (2-year) bioassays and specific reproductive/developmental toxicity studies (e.g., OECD 414, 421), for which no data were found.

Summary and Hazard Profile

The toxicological profile of **4-Methoxyphenylacetic acid** is characterized by moderate acute oral toxicity and a significant potential for eye and skin irritation. While summary classifications suggest a lack of concern for sensitization, mutagenicity, and long-term toxicities, this is largely due to an absence of specific, publicly available study data.

[Click to download full resolution via product page](#)

Caption: Hazard Profile Summary for **4-Methoxyphenylacetic Acid**.

Recommendations for Safe Handling:

- Use appropriate personal protective equipment (PPE), including safety goggles with side shields and chemical-resistant gloves.
- Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
- Avoid ingestion and contact with skin and eyes.
- Wash hands thoroughly after handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. NP-MRD: Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214) [np-mrd.org]

- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. echemi.com [echemi.com]
- 6. 4-methoxyphenyl acetic acid, 104-01-8 [thegoodsentscompany.com]
- 7. himediadownloads.com [hemediadownloads.com]
- 8. lobachemie.com [lobachemie.com]
- 9. Methoxyphenylacetic acid | C9H10O3 | CID 107202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Skin irritation and sensitization: mechanisms and new approaches for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. In vitro assessment of skin sensitization, irritability and toxicity of bacteriocins and reuterin for possible topical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 15. repeated-dose toxicity studies: Topics by Science.gov [science.gov]
- 16. chemsafetypro.com [chemsafetypro.com]
- To cite this document: BenchChem. [toxicological data of 4-methoxyphenylacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175472#toxicological-data-of-4-methoxyphenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com